2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride
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Overview
Description
2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves multistep synthesis, including hydrogenation, cyclization, and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another piperidine derivative with similar structural features.
Methylphenidate: A stimulant used in the management of Attention Deficit Hyperactivity Disorder (ADHD), which also contains a piperidine moiety.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(1-phenylpiperidin-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h1-5,11H,6-10H2,(H,15,16);1H |
InChI Key |
GVZCEOXUNLMCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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